Coralyne

Description

Historical Context and Early Research Directions

Initial interest in coralyne arose from its structural similarity to other naturally occurring alkaloids with known biological activity. Early studies, dating back to the 1970s, began to explore its potential as an antileukemic agent. nih.govnih.gov A pivotal aspect of this early research was the investigation into its mechanism of action, with studies suggesting that its ability to intercalate with DNA was a key factor in its biological effects. nih.govacs.orgnih.gov These foundational findings established this compound as a molecule of interest and set the stage for decades of further research into its properties and potential applications.

Structural Classification and Research Significance within Alkaloid Chemistry

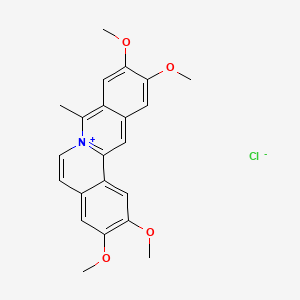

This compound chloride is classified as a quaternary protoberberine alkaloid. medchemexpress.communi.czmedchemexpress.com This class of isoquinoline (B145761) alkaloids is characterized by a 5,6-dihydrodibenzo[a,g]quinolizinium core structure. muni.czmuni.cz The planar, aromatic nature of this tetracyclic ring system is a critical feature, enabling it to insert itself between the base pairs of nucleic acids, a process known as intercalation. nih.govontosight.ai Within alkaloid chemistry, this compound is significant as it serves as a synthetic analogue of naturally occurring compounds like berberine (B55584) and palmatine, allowing for comparative studies to understand structure-activity relationships. nih.govnih.govresearchgate.net The synthesis of this compound and its derivatives allows researchers to systematically modify its structure to enhance its binding affinity and selectivity for specific biomolecular targets. researchgate.netresearchgate.netresearchgate.net

Overview of Key Biomolecular Targets Under Investigation

Research has identified several key biomolecular targets of this compound chloride, with a primary focus on nucleic acids and associated enzymes.

DNA Intercalation: The most widely studied interaction of this compound is its intercalation into double-stranded DNA. nih.govrsc.org This binding can alter the structure of DNA and interfere with processes like replication and transcription. nih.gov Studies have also investigated its binding to triple-helical DNA structures, noting a preference for certain base triplets. oup.comnih.gov

G-Quadruplex DNA: this compound has been shown to bind to and stabilize G-quadruplex (G4) structures. oup.comnih.govresearchgate.net These are four-stranded nucleic acid structures found in guanine-rich regions of the genome, such as telomeres. nih.govresearchgate.net The stabilization of G4 DNA by ligands like this compound is a significant area of research. capes.gov.brnih.gov

RNA Interaction: Beyond DNA, this compound also interacts with various forms of RNA. oup.comresearchgate.net Research has shown it can bind to transfer RNA (tRNA) and induce structural changes in polynucleotides like poly(A). nih.govmdpi.comrsc.org

Enzyme Inhibition: this compound acts as a poison for topoisomerase I and II, enzymes that are crucial for managing DNA topology during cellular processes. medchemexpress.comrsc.orgmdpi.com By stabilizing the enzyme-DNA complex, it leads to DNA strand breaks. ontosight.aitargetmol.com Inhibition of telomerase, an enzyme often overexpressed in cancer cells that maintains telomere length, is another key area of investigation, linked to its G-quadruplex binding properties. oup.comresearchgate.netpreprints.org More recently, research has also explored its inhibitory effects on other enzymes, such as matrix metalloproteinase 9 (MMP9). nih.gov

Table 1: Summary of this compound Chloride's Biomolecular Interactions

| Biomolecular Target | Type of Interaction | Investigated Effect | Key Findings |

|---|---|---|---|

| Duplex DNA | Intercalation nih.govrsc.org | Structural perturbation | Interferes with DNA replication and transcription. nih.gov |

| Triplex DNA | Intercalation nih.gov | Stabilization | Shows preference for T-A-T triplets. oup.comnih.gov |

| G-Quadruplex DNA | Stacking/Binding nih.govresearchgate.net | Stabilization | Binds with high affinity, leading to telomerase inhibition. nih.govresearchgate.netpreprints.org |

| RNA (e.g., poly(A), tRNA) | Intercalation/Binding oup.commdpi.com | Structural induction | Induces duplex formation in single-stranded poly(A). nih.govxjtu.edu.cn |

| Topoisomerase I & II | Poisoning medchemexpress.comrsc.org | Inhibition | Induces enzyme-mediated DNA cleavage. medchemexpress.comtargetmol.com |

| Telomerase | Inhibition oup.comresearchgate.net | Functional blocking | Linked to G-quadruplex stabilization. researchgate.netpreprints.org |

| Matrix Metalloproteinase 9 (MMP9) | Direct Binding nih.gov | Inhibition | Binds to the active site of the catalytic domain. nih.gov |

Current Research Landscape and Emerging Themes

The current research on this compound chloride is expanding beyond its initial focus. Several emerging themes are shaping the direction of ongoing investigations:

Derivative Synthesis and Functionalization: A major trend is the synthesis of novel this compound derivatives to enhance its properties. researchgate.netresearchgate.net For example, 8-styryl-substituted this compound derivatives have been developed, showing increased stabilization of G-quadruplex DNA and functioning as fluorescent probes. researchgate.netnih.govrsc.org

Fluorescent Probes: this compound's intrinsic fluorescence, which is often quenched or shifted upon binding to biomolecules, makes it and its derivatives valuable as fluorescent probes. researchgate.netrsc.org They are being used to detect specific DNA and RNA structures, and to visualize cellular components like the nucleoli. researchgate.netrsc.orgrsc.org

Nanotechnology and Material Science: There is growing interest in incorporating this compound into nanomaterials. For instance, its interaction with oligo-adenine has been used to program the assembly of pH-responsive DNA hydrogels, which could have applications in areas like soft robotics. acs.org

Combination Therapies: Researchers are exploring the synergistic effects of this compound with other agents. Studies have shown that combining this compound with drugs like paclitaxel (B517696) can enhance effects on cancer cell lines. medchemexpress.comtargetmol.com

Broadening the Scope of Biological Targets: While DNA remains a primary focus, newer studies are investigating this compound's interactions with other biological molecules, such as its ability to inhibit the fibrillation of proteins like lysozyme (B549824), suggesting potential relevance for studying amyloidosis. rsc.org

Structure

3D Structure

Propriétés

Numéro CAS |

6872-73-7 |

|---|---|

Formule moléculaire |

C22H22NO4+ |

Poids moléculaire |

364.4 g/mol |

Nom IUPAC |

2,3,10,11-tetramethoxy-8-methylisoquinolino[2,1-b]isoquinolin-7-ium |

InChI |

InChI=1S/C22H22NO4/c1-13-16-11-21(26-4)20(25-3)10-15(16)8-18-17-12-22(27-5)19(24-2)9-14(17)6-7-23(13)18/h6-12H,1-5H3/q+1 |

Clé InChI |

GOEJQGGEIVSVOK-UHFFFAOYSA-N |

SMILES canonique |

CC1=C2C=C(C(=CC2=CC3=[N+]1C=CC4=CC(=C(C=C43)OC)OC)OC)OC |

Autres numéros CAS |

38989-38-7 |

Pictogrammes |

Acute Toxic |

Numéros CAS associés |

38989-37-6 (sulfoacetate) 38989-38-7 (chloride) 6872-73-7 (Parent) |

Synonymes |

coralyne coralyne acetosulfate coralyne chloride coralyne sulfoacetate NSC-154890 |

Origine du produit |

United States |

Synthetic Methodologies and Structural Modulations of Coralyne Chloride

Strategies for Coralyne Chloride Synthesis

Development of Chemical Synthetic Routes

The synthesis of this compound chloride, a dibenzoquinolizinium alkaloid, has been approached through various multi-step chemical routes. A well-established method involves the construction of the core isoquinoline (B145761) structure followed by aromatization to form the final planar system.

One documented process begins with the condensation of (3,4-dimethoxyphenyl) acetyl chloride and β-(3,4-dimethoxyphenyl) ethylamine (B1201723). google.com The initial step requires the conversion of (3,4-dimethoxyphenyl) acetic acid into its more reactive acid chloride form using thionyl chloride. This acid chloride is then condensed with β-(3,4-dimethoxyphenyl) ethylamine in the presence of a base to form the amide, N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl) acetamide. google.com

Subsequent cyclization of this amide intermediate is achieved using a halogenated derivative of pentavalent phosphorus, such as phosphorus oxychloride, to yield 1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline. google.com The final key step is the aromatization of this dihydroisoquinoline derivative. This is accomplished by heating with a palladium-on-charcoal catalyst, which facilitates the dehydrogenation to create the fully aromatic dibenzo[a,g]quinolizinium skeleton. The process is completed by acidification with hydrogen chloride to isolate the target compound as this compound chloride. google.com

An alternative strategy for forming similar protoberberine-type structures involves the condensation of 1-oxo-1,2,3,4-tetrahydroisoquinolines with homophthalic acid anhydrides, a method noted for its versatility in creating a variety of substituted analogs. scispace.com

Optimization of Reaction Pathways and Yields

Further purification methods have been optimized to ensure high purity of the final product. These methods include reprecipitation from an aqueous solution with hydrochloric acid or recrystallization from ethanol (B145695), yielding this compound chloride with a melting point of 250-252 °C. google.com General principles of reaction optimization, such as the systematic screening of catalysts, solvents, and temperature, are applied to maximize yields and minimize byproducts in complex syntheses. numberanalytics.comacs.org For key steps like cross-coupling reactions, which are often used in the synthesis of complex alkaloids, reducing the amount of noble metal catalysts while maintaining high catalytic performance is a primary goal. shd-pub.org.rs The development of high-throughput screening and statistical analysis methods allows chemists to efficiently explore a wide range of reaction conditions to identify the most optimal parameters. numberanalytics.comnih.govosti.gov

Design and Synthesis of this compound Derivatives and Analogs

Rational Design Principles for Structural Diversification

The rational design of this compound derivatives is primarily driven by the goal of enhancing its biological activity and understanding its mechanism of action. researchgate.net this compound is a planar, cationic molecule known to intercalate into nucleic acid structures, and many modifications aim to improve this interaction or to confer selectivity for specific DNA or RNA structures, such as G-quadruplexes (G4-DNA). researchgate.netresearchgate.net

Key design principles include:

Modulating DNA/RNA Binding: Modifications are introduced to alter the affinity and selectivity of binding to nucleic acids. For instance, adding substituents can enhance stacking interactions or introduce new binding modes. researchgate.netdoi.org The rigid, planar structure of the this compound ring system is considered critical for its pharmacological activity, particularly as a topoisomerase poison. nih.gov

Improving Pharmacological Profile: Derivatives are synthesized to improve properties like potency and selectivity. researchgate.net This includes modifying substitution patterns on the aromatic rings to enhance activity. For example, the presence of a 3,4-methylenedioxy group has been associated with enhanced potency as a topoisomerase poison. nih.gov

Developing Molecular Probes: Functional groups, particularly fluorescent moieties, are attached to the this compound scaffold. This allows the derivatives to be used as fluorescent probes to study DNA binding and other cellular processes. researchgate.net

Structure-Activity Relationship (SAR) Elucidation: A systematic series of analogs and isomers are created to probe the importance of different parts of the molecule for its biological effects. This includes synthesizing positional isomers to understand the influence of the nitrogen atom's location and the arrangement of methoxy (B1213986) groups on antileukemic activity. nih.gov

Synthetic Approaches to Novel this compound Frameworks

A variety of synthetic strategies have been employed to create novel this compound analogs with diverse structural features. These approaches often start with the parent this compound molecule or a key intermediate and introduce modifications.

Substitution at the 8-position: The methyl group at the C-8 position of this compound is reactive and can participate in condensation reactions. For example, new 8-styryl-substituted this compound derivatives have been synthesized via a base-catalyzed Knoevenagel-type reaction between this compound and various substituted benzaldehydes. researchgate.net Similarly, analogs with extended 8-alkyl chains have been prepared to study their impact on DNA triplex binding. doi.org

Modification of Ring Substituents: Analogs with different alkoxy groups have been synthesized. A tetraethoxy derivative was created to assess the effect of bulkier substituents on DNA triplex binding. doi.org Furthermore, analogs incorporating a 3,4-methylenedioxy group in place of the two methoxy groups on the A-ring have been synthesized and shown to possess potent topoisomerase I and II poisoning activity. nih.gov

Synthesis of Positional Isomers: To understand the structural requirements for activity, positional isomers of this compound have been prepared. These include isothis compound, neothis compound, and allothis compound, where the arrangement of the methoxy groups and the position of the nitrogen atom are varied. nih.gov These syntheses follow similar multi-step strategies involving Bischler-Napieralski or Pictet-Spengler type cyclizations followed by aromatization. nih.govresearchgate.net

Partial Ring Structures: To investigate which parts of the this compound scaffold are essential for activity, compounds incorporating only a portion of the ring system, such as 1-benzylisoquinolines and 3-phenylisoquinolines, have also been synthesized and evaluated. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Chloride and Its Analogs

Structure-activity relationship (SAR) studies have been instrumental in identifying the key structural features of this compound and its analogs that govern their biological and pharmacological activities. These studies typically involve synthesizing a series of related compounds and evaluating how the chemical modifications affect a specific outcome, such as DNA binding or cytotoxicity.

A significant area of SAR investigation has been the role of this compound as a DNA topoisomerase poison. It was found that the pharmacological activity of this compound analogs is strongly dependent on the substitution pattern and the nature of the substituents. nih.gov The structural rigidity of the planar dibenzo[a,g]quinolizinium ring system is considered crucial for this activity. nih.gov A key finding was that introducing a 3,4-methylenedioxy substituent on the A-ring generally enhanced the compound's ability to act as a topoisomerase poison. Notably, the analog 5,6-Dihydro-3,4-methylenedioxy-10,11-dimethoxydibenzo[a,g]quinolizinium chloride was identified as a particularly potent poison for both topoisomerase I and topoisomerase II. nih.gov

The interaction with specific nucleic acid structures, like DNA triplexes, has also been a focus. This compound itself binds effectively to both T•A•T and C•G•C+ containing triplexes. doi.orgnih.gov SAR studies on derivatives revealed that modifying the substituents significantly alters this binding. For instance, replacing the four methoxy groups with bulkier tetraethoxy groups resulted in weak binding to both triplex types. doi.org In contrast, analogs with extended 8-alkyl chains maintained good binding to the T•A•T triplex. doi.org

SAR studies on positional isomers of this compound have provided insights into the geometric requirements for antileukemic activity. The activity levels of this compound, neothis compound, and isothis compound were found to be comparable, suggesting that the precise angle between the two N-O-O triangular pharmacophores (formed by the quaternary nitrogen and the methoxy groups) has little effect on this specific activity. nih.gov However, a significant difference in activity between this compound and allothis compound highlighted the importance of the chemical environment around the C5-C6 region of the dibenzo[a,g]quinolizine ring. nih.gov

The tables below summarize key findings from SAR studies on this compound analogs.

Table 1: SAR of this compound Analogs as Topoisomerase Poisons

| Compound/Modification | Key Structural Feature | Activity as Topoisomerase Poison | Reference |

|---|---|---|---|

| This compound Analogs | Planar, rigid dibenzo[a,g]quinolizinium ring system | Structural rigidity is critical for pharmacological activity. | nih.gov |

| 3,4-Methylenedioxy Analog | Replacement of 2,3-dimethoxy groups with a 3,4-methylenedioxy group on the A-ring. | Generally associated with enhanced activity. | nih.gov |

| 5,6-Dihydro-3,4-methylenedioxy-10,11-dimethoxydibenzo[a,g]quinolizinium chloride | A specific methylenedioxy analog. | The most potent topoisomerase I poison among the analogs evaluated; also possessed exceptional potency as a topoisomerase II poison. | nih.gov |

| 1-Benzylisoquinolines / 3-Phenylisoquinolines | Partial ring structures lacking the full this compound framework. | Lacked the significant pharmacological activity of the rigid this compound system. | nih.gov |

Table 2: SAR of this compound Analogs for DNA Triplex Binding

| Compound/Modification | Key Structural Feature | Binding to T•A•T Triplex | Binding to C•G•C+ Triplex | Reference |

|---|---|---|---|---|

| This compound | Parent compound | Good binding | Good binding | doi.org, nih.gov |

| Tetraethoxy Derivative | Methoxy groups replaced by ethoxy groups. | Weak binding | Weak binding | doi.org |

| 8-Alkyl Chain Analogs | Extended alkyl chains at the C-8 position. | Good binding | Preference for duplex DNA increased over triplex. | doi.org |

| Sanguinarine | Related benzophenanthridine alkaloid. | Good binding | Weak binding | doi.org |

Correlating Structural Features with Biological Interaction Profiles

The biological activity of this compound chloride, a synthetic protoberberine alkaloid, is intrinsically linked to its distinct structural architecture. researchgate.net The molecule's planar, cationic nature is paramount to its primary mechanism of action: interaction with nucleic acids. muni.cznih.gov This planarity allows it to insert itself between the base pairs of DNA, a process known as intercalation. muni.czresearchgate.net This interaction is a key factor in its observed biological effects, including its antileukemic properties. researchgate.netoup.com

The structure of this compound is characterized by a fully aromatized tetracyclic isoquinoline ring system and a permanent positive charge on the quinolizinium (B1208727) nitrogen atom. muni.cz This cationic feature facilitates strong electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA, while the extensive planar surface maximizes van der Waals forces and hydrophobic interactions within the DNA base stack. These combined features lead to a strong binding affinity for various forms of DNA. researchgate.net

Research has demonstrated that these structural characteristics dictate this compound's binding specificity and the types of DNA structures it preferentially targets. Unlike some intercalators, this compound shows a preference for guanine-cytosine (G-C) rich sequences. researchgate.netoup.com Furthermore, its interactions are not limited to standard B-form duplex DNA. Studies have revealed that this compound binds strongly to and stabilizes alternative DNA structures, including Z-DNA, triplex DNA, and G-quadruplexes. nih.govresearchgate.netnih.gov The ability to bind to Z-DNA without inducing a conversion back to the B-form is a notable characteristic. nih.gov Its strong affinity for triplex DNA structures is particularly significant, with binding constants orders of magnitude higher than for the parent duplexes. nih.gov This preferential binding can drive the disproportionation of DNA duplexes into more stable triplex structures. nih.gov

The importance of the planar, aromatic system is highlighted when comparing this compound to related, non-planar alkaloids. For instance, berberine (B55584), which has a partially saturated ring and a more buckled conformation, exhibits weaker DNA binding compared to the strong, thermodynamically favored intercalation of the planar this compound. nih.govnih.gov Modifications to the protoberberine skeleton, such as the introduction of an 8-hydroxyl group to form 8-OH-dihydro derivatives, result in a loss of planarity and a significant reduction in cytotoxic activity, reinforcing that the planar, quaternized structure is crucial for potent biological interactions. ucv.ve

| Target Nucleic Acid Structure | Interaction Type | Key Findings | Reference(s) |

| Duplex DNA (B-form) | Intercalation | Strong binding, characterized by hypochromism and bathochromism. | researchgate.net |

| Duplex DNA (Z-form) | Intercalation | Binds strongly without converting Z-form to B-form. | nih.govresearchgate.net |

| Triplex DNA (T·A·T) | Intercalation | High-affinity binding; Ka ≈ 3.5 x 106 M-1. | nih.gov |

| Triplex DNA (C·G·C+) | Intercalation | High-affinity binding; Ka ≈ 1.5 x 106 M-1. | nih.gov |

| G-Quadruplex DNA | Stacking | Induces and stabilizes G-quadruplex structures. | nih.gov |

| Single-Stranded poly(A) | Intercalation/Stacking | Binds with high affinity, inducing a self-structure. | nih.govoup.com |

Stereochemical Considerations in this compound Chloride Activity

This lack of stereoisomerism in this compound stands in stark contrast to many other members of the broader protoberberine alkaloid family, particularly the tetrahydroprotoberberines. These related compounds, which lack the full aromaticity of this compound, possess one or more chiral centers, typically at the C-13a position. For these molecules, stereochemistry is a critical determinant of biological activity. For example, studies on the protoberberine rotundine, which has a chiral center, have shown that the L- and D-enantiomers can exhibit different affinities and functional activities at biological targets like serotonin (B10506) receptors. nih.gov The specific spatial orientation of the substituents on the non-planar, saturated rings of these analogs directly influences how they fit into and interact with the chiral environments of protein binding pockets or nucleic acid grooves.

The comparison between the achiral, planar this compound and its chiral, non-planar relatives underscores a fundamental principle in its structure-activity relationship: its potent DNA-intercalating activity is a direct consequence of its planarity. The conversion of a chiral tetrahydroprotoberberine precursor into a planar, aromatic system like this compound eliminates stereochemical complexity while simultaneously conferring the ideal geometry for insertion between DNA base pairs. Therefore, while stereochemistry is a vital consideration for understanding the biological profiles of many related alkaloids, the discussion for this compound centers on the structural features that preclude chirality and instead promote strong, planar interactions with its biological targets.

Interactions of Coralyne Chloride with Nucleic Acids

Coralyne Chloride Binding to DNA Structures

This compound chloride's interaction with DNA is multifaceted, involving different binding modes depending on the DNA's structure and sequence. nih.govoup.com These interactions range from intercalation into the classic double helix to the stabilization of more unusual DNA conformations. ontosight.aibioone.org

The primary mode of interaction between this compound chloride and duplex DNA is intercalation, where the planar molecule inserts itself between the base pairs of the double helix. ontosight.aibioone.orgnih.gov This intercalation can lead to structural changes in the DNA and is influenced by the specific nucleotide sequence. oup.com While intercalation is the main binding mode, other interactions like external stacking on the DNA template can occur, particularly at high concentrations of the compound. nih.gov

Research indicates that this compound chloride's binding to duplex DNA is not random but shows a preference for certain nucleotide sequences. Studies have demonstrated a specific affinity for guanine-cytosine (GC) rich regions within the double helix. nih.gov

Furthermore, this compound exhibits a particularly strong and unique interaction with homo-adenine DNA sequences (poly(dA)). oup.comoup.com It binds more tightly to poly(dA) than to typical Watson-Crick duplex DNA, such as calf thymus DNA. oup.comnih.gov This interaction is potent enough to induce single-stranded poly(dA) to form an anti-parallel duplex structure. oup.comoup.com The binding constant for the association of this compound with homo-(dA) has been reported to be nearly eight times greater than its binding constant with calf thymus DNA. oup.comnih.gov

Table 1: Binding Constants of this compound with Different DNA Structures

| DNA Type | Binding Constant (Kb) in M-1 | Reference |

|---|---|---|

| homo-(dA) | 1.05 x 105 | oup.comnih.gov |

| Calf Thymus DNA | 1.25 x 104 | oup.comnih.gov |

| Antiparallel CGG Triplex | 6.0 x 106 | aip.org |

| Parallel CGC+ Triplex | 4.0 x 106 | aip.org |

| Pure TAT Triplex | 6.5 x 106 | aip.org |

| Parallel G-quadruplex [d(TTGGGGT)]4 | 0.2–4.0 × 106 | researchgate.netnih.gov |

The stoichiometry of the this compound-DNA interaction provides insight into the binding capacity of the DNA structure. In its interaction with the self-structured poly(dA) duplex it induces, this compound intercalation is limited to a maximum of one this compound molecule for every four adenine (B156593) bases. nih.govnju.edu.cnresearchgate.net This 1:4 ratio conforms to the nearest-neighbor exclusion principle for intercalation. oup.com

This compound can also cause the complete disproportionation of a poly(dT)•poly(dA) duplex into a poly(dT)•poly(dA)•poly(dT) triplex and a single strand of poly(dA). researchgate.netnih.gov A titration study revealed that this disproportionation is initiated when there is as little as one molar equivalent of this compound per eight base pairs of the original duplex DNA. researchgate.netnih.gov

Table 2: Stoichiometry of this compound-DNA Interactions

| DNA Interaction | Stoichiometry (this compound:Bases) | Reference |

|---|---|---|

| Intercalation into poly(dA) self-structure | 1:4 (per adenine base) | nih.govnju.edu.cnresearchgate.net |

| Initiation of poly(dT)•poly(dA) disproportionation | 1:8 (per initial duplex base pair) | researchgate.netnih.gov |

Beyond the canonical double helix, this compound chloride demonstrates a significant ability to bind to and stabilize non-B DNA structures. aip.org These include multi-stranded conformations such as DNA triplexes and G-quadruplexes. bioone.org Its affinity for these structures is often greater than for standard duplex DNA, highlighting its potential to influence complex cellular processes where these structures are involved. oup.com

This compound is known to be an effective agent for stabilizing and inducing the formation of G-quadruplex (G4) DNA structures. bioone.orgnih.gov G-quadruplexes are four-stranded structures formed in guanine-rich regions of DNA, such as those found in human telomeres. researchgate.net The stabilization of these structures by small molecules like this compound is a significant area of research. nih.gov Studies show that this compound can induce the transformation of certain G-quadruplex topologies into others. nih.govresearchgate.net

Detailed investigations have revealed that this compound has a specific affinity for parallel-stranded G-quadruplex DNA. researchgate.netnih.govnih.gov The interaction of this compound with the parallel tetrameric G-quadruplex [d(T₂G₄T)]₄ has been shown to induce significant thermal stabilization of the structure by more than 20°C. nih.gov Spectroscopic and NMR studies confirm a direct and specific binding interaction. nih.govnih.gov For instance, binding to the tetra-molecular parallel G-quadruplex [d(TTGGGGT)]₄ results in a binding constant (Kb) in the range of 0.2–4.0 × 10⁶ M⁻¹. researchgate.netnih.gov Further research indicates that this compound can actively induce the conversion of hybrid or antiparallel G-quadruplex forms into the parallel conformation, suggesting a highly specific interaction that alters the DNA backbone. nih.govresearchgate.net

G-quadruplex DNA Stabilization and Induction

Ligand-Induced Conformational Changes in DNA

The binding of this compound chloride to DNA induces significant conformational changes in the nucleic acid structure. A hallmark of its intercalative binding mode is the increase in the contour length of DNA, which has been observed in viscometric studies with sonicated rod-like duplex DNA. researchgate.net

More dramatic conformational changes occur when this compound drives the rearrangement of entire DNA structures. A prime example is the complete and irreversible disproportionation of duplex poly(dT)·poly(dA) into a 1:1 mixture of a this compound-intercalated triplex [poly(dT)·poly(dA)·poly(dT)] and a this compound-stabilized poly(dA) self-structure. oup.comnih.gov This process is a ligand-induced repartitioning of DNA strands into more stable secondary structures.

Influence of Environmental Factors on this compound Chloride-DNA Interactions

The interaction between this compound chloride and DNA is sensitive to environmental conditions such as ionic strength and pH. These factors can influence the binding affinity and the stability of the resulting complexes.

The binding of this compound to DNA is significantly influenced by the ionic strength of the solution, indicating a strong electrostatic component to the interaction. bvsalud.org This is expected for the interaction between a positively charged ligand like this compound and the negatively charged phosphate (B84403) backbone of DNA.

Studies have shown that the binding affinity of this compound decreases as the ionic strength increases. bvsalud.org For example, when interacting with the RNA duplex poly(A)•poly(U), decreasing the NaCl concentration from 0.1 M to 0.01 M resulted in an approximately tenfold increase in the binding constant. nih.gov This inverse relationship between ionic strength and binding affinity is a characteristic feature of interactions driven by electrostatic attraction, as higher salt concentrations lead to increased shielding of the charges on both the ligand and the DNA. nih.govplos.org

The pH of the environment plays a critical role in this compound-DNA interactions, often by affecting the protonation state and, consequently, the structure of the nucleic acid itself. For instance, the this compound-induced homo-adenine duplex is most stable at neutral pH and becomes unstable at a pH below 5.0. nih.govmetu.edu.tr This is distinct from the parallel poly(A) duplex that can form under highly acidic conditions (e.g., pH 3-4) due to protonation of the adenine bases, a process that is not mediated by this compound. kent.ac.uk

Experiments involving triplex formation are also highly pH-dependent, particularly for those containing C+.GC triplets, which require a low pH (typically below 6.0) for the necessary protonation of cytosine. nih.govsoton.ac.uk Most studies on this compound's interactions with various DNA structures are conducted at a controlled pH, often near neutral (pH 6.8–7.0), to ensure defined structural states for the DNA and the ligand. nih.govoup.comoup.com

Temperature Influence on Binding Thermodynamics

The binding of this compound to DNA is a thermodynamically controlled process significantly influenced by temperature. Isothermal titration calorimetry (ITC) studies have revealed that the binding of this compound to various DNA structures is characterized by changes in enthalpy (ΔH°), entropy (ΔS°), and heat capacity (ΔC°p).

For instance, the interaction of this compound with herring testis DNA is predominantly enthalpy-driven, with a smaller, favorable entropy contribution. nih.gov The binding constant (K) for this interaction decreases with increasing temperature, indicating that the association is less favorable at higher temperatures. Specifically, the binding constants were found to be 3.5 x 10⁶ M⁻¹ at 20°C and decreased at higher temperatures. nih.gov

The temperature dependence of the binding enthalpy allows for the calculation of the change in heat capacity (ΔC°p). For the binding of this compound to calf thymus DNA and Micrococcus lysodeikticus DNA, the ΔC°p values were determined to be -147 and -190 cal/(mol·K), respectively. nih.gov Similarly, for herring testis DNA, the ΔC°p was found to be -157 cal/mol·K. nih.gov These negative heat capacity changes are indicative of the involvement of multiple weak non-covalent interactions and suggest a significant hydrophobic contribution to the binding process. nih.govnih.gov

The binding of this compound to the poly(A)•poly(U) duplex also shows a biphasic behavior that is dependent on temperature. nih.gov The interaction leads to the formation of a this compound-duplex complex (AUD), and this process is associated with a negative enthalpy change of -17 Kcal/mol, consistent with an intercalative binding mode. oup.com

Table 1: Temperature Dependence of Thermodynamic Parameters for this compound Binding to Calf Thymus DNA

| Temperature (°C) | Binding Constant (K) (M⁻¹) | Enthalpy Change (ΔH°) | Entropy Change (TΔS°) |

| 20 | 7.15 x 10⁶ | Increasing negativity | Favorable |

| 40 | 2.80 x 10⁶ | Less negative | Decreasingly favorable |

This table is based on data from Bhadra et al., 2008, as presented in a review. researchgate.net

Solvent Effects on Binding Characteristics

The binding of this compound chloride to nucleic acids is sensitive to the solvent environment, particularly the ionic strength of the solution. As a positively charged molecule, this compound's interaction with the negatively charged phosphate backbone of nucleic acids is expected to have a significant electrostatic component.

Studies have shown that the binding affinity of this compound to DNA decreases with increasing ionic strength. researchgate.netbvsalud.org This is because the increased concentration of positive ions in the solution screens the negative charges on the DNA, reducing the electrostatic attraction between the DNA and the cationic this compound molecule. researchgate.netnih.gov This observation confirms that electrostatic interactions play a crucial role in the initial association of this compound with DNA.

Despite the charged nature of this compound, the major contributor to the binding free energy (approximately 75%) arises from non-polyelectrolytic forces. nih.gov This indicates that while electrostatic interactions are important for the initial encounter, other forces such as hydrophobic interactions and van der Waals forces are the primary drivers of the stable complex formation. The negative heat capacity changes observed in thermodynamic studies further support the involvement of hydrophobic interactions. nih.govnih.gov

The effect of ionic strength has also been investigated in the context of this compound-induced structural changes in RNA. In the interaction with the poly(A)•poly(U) duplex, decreasing the ionic strength from 0.1 M to 0.01 M NaCl resulted in a tenfold increase in the binding constant (K₁) for the initial binding step, from 3 x 10⁶ M⁻¹ to 3 x 10⁷ M⁻¹. nih.gov This is consistent with the behavior expected for the interaction of a monopositive intercalator with a double-stranded nucleic acid. nih.gov

The presence of ethanol (B145695) in the solvent has also been shown to influence this compound's interactions with nucleic acids. nih.govnih.gov In solutions containing ethanol, this compound exists in its monomeric form, which is crucial for its binding activity, as this compound has a high tendency to self-aggregate in aqueous solutions. researchgate.net

This compound Chloride Binding to RNA Structures

This compound chloride exhibits a notable ability to interact with and modulate the structure of various RNA molecules. Its interactions are not limited to simple binding but can induce significant conformational changes, including the formation of higher-order structures.

RNA Triple Helix Formation (e.g., poly(rA)•poly(rU))

A remarkable feature of this compound's interaction with RNA is its ability to induce the formation of an RNA triple helix from a double-stranded template. nih.govoup.com Specifically, this compound can drive the disproportionation of the poly(rA)•poly(rU) duplex into a poly(rU)•poly(rA)•poly(rU) (UAUD) triple helix and a single strand of poly(rA). nih.govoup.comd-nb.infobeilstein-journals.org

This process is highly dependent on the ratio of this compound concentration to polymer concentration (C₀/Cₚ). nih.govnih.govoup.com At 25°C, disproportionation occurs when the C₀/Cₚ ratio is less than 0.8. nih.govoup.com Within this range, the binding of this compound to the duplex (AUD) is the initial step, which then reacts with a free duplex to form the triplex and a free poly(A) strand. nih.govnih.gov However, at C₀/Cₚ ratios greater than 0.8, the duplex does not disproportionate, and the primary interaction is the intercalation of this compound into the duplex. nih.govoup.com

Circular dichroism (CD) spectroscopy confirms these structural changes, with distinct spectral shifts indicating the formation of the triplex. nih.gov The process is also influenced by temperature and ionic strength. nih.govnih.gov Melting experiments show that at low temperatures and appropriate C₀/Cₚ ratios, the triplex is the predominant form, which then undergoes two transitions upon heating: triplex to duplex, and then duplex to single strands. nih.govoup.com

Disproportionation of RNA Duplexes

The disproportionation of the poly(rA)•poly(U) duplex by this compound is a key example of its ability to manipulate RNA secondary structure. nih.govoup.comd-nb.infobeilstein-journals.orgresearchgate.net This process is not unique to RNA, as this compound has also been shown to induce a similar disproportionation of the DNA duplex poly(dA)•poly(dT) into a triplex and a single poly(dA) strand. oup.comnih.gov

The mechanism for RNA duplex disproportionation involves the partial intercalation of this compound into the duplex, which then facilitates the interaction with another free duplex to form the triplex. nih.govnih.gov Kinetic studies using stopped-flow and temperature-jump techniques have helped to elucidate this multi-step process. nih.govoup.com The formation of the triplex is a relatively slow process, as revealed by kinetic experiments. nih.gov

The ability of this compound to induce these structural rearrangements highlights its potential as a tool for controlling nucleic acid structures. It is important to note that the disproportionation is dependent on specific conditions, including the this compound-to-polymer ratio and temperature. nih.govoup.comrsc.orgrsc.org

Interactions with tRNA and Other RNA Species (if applicable in results)

This compound's interactions are not limited to synthetic RNA polymers. Studies have shown that this compound binds to transfer RNA (tRNA), specifically tRNA(phe). nih.gov This binding is characterized by positive cooperativity and is predominantly enthalpy-driven, with a smaller favorable entropy contribution. nih.gov The binding of this compound to tRNA enhances its thermal stability. nih.gov

Circular dichroism studies indicate that the binding of this compound perturbs the structure of tRNA and induces optical activity in the otherwise achiral this compound molecule. nih.gov Docking studies suggest that this compound binds in a partially intercalated state within the tRNA structure. nih.gov

Furthermore, this compound interacts with the poly(rA)•poly(rA) double helix, leading to aggregation, although this occurs at much higher polymer concentrations compared to the poly(rA)•poly(U) duplex. d-nb.infobeilstein-journals.org

Thermodynamic and Kinetic Analyses of Nucleic Acid Binding

The binding of this compound to nucleic acids has been extensively studied using a variety of biophysical techniques, including spectrophotometry, spectrofluorometry, circular dichroism, viscometry, isothermal titration calorimetry (ITC), stopped-flow, and temperature-jump methods. nih.govnih.govoup.com These studies have provided a detailed understanding of the thermodynamic and kinetic parameters governing these interactions.

Thermodynamic analyses have revealed that the binding of this compound to both DNA and RNA is generally characterized by negative enthalpy changes and, in some cases, positive entropy changes, indicating that the interactions are enthalpically and sometimes entropically favorable. nih.govnih.govacs.org The binding affinity of this compound for double-stranded RNAs like poly(A)•poly(U) and poly(I)•poly(C) is in the order of 10⁴ M⁻¹, with this compound showing a higher affinity than related alkaloids like berberine (B55584) and palmatine. d-nb.infoacs.org

The binding of this compound to tRNA(phe) is also predominantly enthalpy-driven, with a binding affinity that is in agreement with values obtained from optical thermal melting data. nih.gov A significant enthalpy-entropy compensation phenomenon is observed, confirming the involvement of multiple weak non-covalent interactions. nih.gov

Kinetic analyses have been crucial in elucidating the mechanism of this compound-induced RNA triplex formation. nih.govnih.govoup.com These studies have shown that the process involves an initial binding of this compound to the duplex, followed by a slower reaction with another duplex to form the triplex. nih.govnih.gov

Table 2: Thermodynamic Parameters for this compound Binding to Nucleic Acids

| Nucleic Acid | Technique | Binding Constant (K) (M⁻¹) | Enthalpy Change (ΔH°) (kcal/mol) | Entropy Change (TΔS°) (kcal/mol) | Heat Capacity Change (ΔC°p) (cal/mol·K) |

| Herring Testis DNA | ITC | 3.5 x 10⁶ (at 20°C) | - | - | -157 |

| Calf Thymus DNA | ITC | 7.15 x 10⁶ (at 20°C) | - | - | -147 |

| M. lysodeikticus DNA | ITC | - | Enthalpy-driven | - | -190 |

| AT-rich DNA/polymers | ITC | - | Favorable | Favorable | - |

| poly(A)•poly(U) | Fluorescence | 3 x 10⁶ (at 0.1 M NaCl) | -17 (for initial binding) | - | - |

| poly(A)•poly(U) | Fluorescence | 3 x 10⁷ (at 0.01 M NaCl) | - | - | - |

| tRNA(phe) | ITC | - | Predominantly enthalpy-driven | Favorable | -125 |

This table compiles data from multiple sources. nih.govnih.govnih.govnih.gov

Binding Constant Determination

The affinity of this compound for various nucleic acid structures is quantified by its equilibrium binding constant (K), which varies significantly depending on the type and structure of the nucleic acid, as well as the experimental conditions such as ionic strength. nih.govaip.org this compound demonstrates a notably strong and preferential binding to single-stranded poly(A) and certain triplex DNA structures. aip.orgnih.gov

Spectroscopic and calorimetric studies have been employed to determine these binding constants. For instance, the binding constant for this compound's interaction with single-stranded poly(A) was determined to be approximately (1.8 ± 0.3) x 10⁶ M⁻¹. nih.gov In another study, the binding constant for this compound associating with homo-(dA) was found to be 1.05 × 10⁵ M⁻¹, which is nearly eight times greater than its binding constant with calf thymus DNA (1.25 × 10⁴ M⁻¹). nih.gov

The interaction is also highly sensitive to the ionic strength of the solution. For the poly(A)•poly(U) system, the binding constant (K₁) for the initial intercalation step was measured to be 3 x 10⁷ M⁻¹ at a low ionic strength (0.01 M NaCl). nih.govoup.com This value decreases significantly as the salt concentration increases, which is an expected outcome for the interaction between a positively charged intercalator and the negatively charged nucleic acid backbone. oup.com this compound's affinity for triplex DNA is particularly high, with a binding constant for a pure TAT triplex measured at 6.5 × 10⁶ M⁻¹. aip.org

| Nucleic Acid Target | Binding Constant (K) in M⁻¹ | Reference |

|---|---|---|

| poly(A)•poly(U) Duplex (low ionic strength) | 3.0 x 10⁷ | oup.com |

| Pure TAT Triplex | 6.5 x 10⁶ | aip.org |

| Single-stranded poly(A) | 1.8 x 10⁶ | nih.gov |

| Target Duplex DNA | 1.2 x 10⁶ | aip.org |

| homo-(dA) | 1.05 x 10⁵ | nih.gov |

| Calf Thymus DNA | 1.25 x 10⁴ | nih.gov |

Reaction Mechanisms and Pathways of Interaction

The primary mechanism of interaction between monomeric this compound and nucleic acids is intercalation, where the planar aromatic ring system inserts itself between adjacent base pairs of a duplex or base triplets of a triplex. nih.govnih.govaip.org However, the interaction is more complex than simple intercalation and can induce significant structural changes in the nucleic acid target.

Key Interaction Pathways:

Intercalation and Duplex/Triplex Stabilization: this compound is known to intercalate into and stabilize both DNA and RNA helices. nih.govnih.gov Circular dichroism studies show that the achiral this compound molecule acquires induced optical activity upon binding into the chiral environment of the nucleic acid, confirming an intimate association with the helix. aip.orgnih.gov The binding stoichiometry has been determined to be one this compound molecule per four adenine bases in poly(A) structures. nih.govnih.gov

Induction of Novel Structures: this compound can induce the formation of unusual nucleic acid secondary structures. It promotes the formation of an anti-parallel duplex from single-stranded poly(dA), a structure that is not stable in its absence. nih.gov

Duplex Disproportionation: A remarkable feature of this compound's interaction is its ability to drive the disproportionation of certain DNA duplexes. For example, it can cause the complete conversion of a duplex of poly(dA)•poly(dT) into a triplex of poly(dA)•poly(dT)•poly(dT) and a this compound-stabilized poly(dA) self-structure. nih.gov This process is dependent on factors like temperature and the length of the DNA strands. nih.gov Heating is often required to overcome a kinetic barrier to initiate this transformation. nih.gov

Mechanism with RNA: In its interaction with RNA, such as the poly(rA)•poly(rU) duplex, this compound follows a multi-step mechanism. Kinetic experiments suggest that this compound first intercalates into the duplex to form a this compound-duplex complex (AUD). This complex then reacts with another free duplex, leading to the formation of a triplex (UAUD) and free poly(A). nih.govoup.comresearchgate.net

The thermodynamics of these interactions are also sequence-dependent. The binding to GC-rich DNA is primarily enthalpy-driven, while the interaction with AT-rich DNA is favored by both negative enthalpy and positive entropy changes. nih.gov

Activation Energy and Rate Constant Evaluations

Detailed kinetic studies, including temperature-jump (T-jump) chemical relaxation methods, have been utilized to investigate the dynamics of this compound's interactions with nucleic acids and its tendency to self-aggregate. nih.govresearchgate.net Such studies are crucial for determining the rate constants of association and dissociation and for evaluating the energy barriers (activation energy) of the reaction pathways.

While kinetic experiments have been performed to elucidate the reaction mechanisms, such as the this compound-induced triplex formation in the poly(A)•poly(U) system, specific numerical values for the activation energies and rate constants for this compound's interaction with nucleic acids are not extensively detailed in the surveyed literature. nih.govoup.com The analysis is often complicated by this compound's high tendency to self-aggregate in solution. nih.gov

Thermodynamic analyses have provided some insight into the energetics. The heat capacity change (ΔCp°) for the binding of this compound to calf thymus DNA and Micrococcus lysodeikticus DNA was determined to be -147 and -190 cal/(mol K), respectively. nih.gov These negative heat capacity values, along with significant enthalpy-entropy compensation, confirm the involvement of multiple weak, non-covalent interactions in the formation of the this compound-DNA complex. nih.gov

For related protoberberine alkaloids, kinetic parameters have been quantified. For example, studies on berberine's inclusion in a host molecule showed an activation enthalpy of 32±2 kJ mol⁻¹ for the association (ingression) and 68±2 kJ mol⁻¹ for the dissociation (egression), with corresponding rate constants of (1.9±0.1)×10⁷ M⁻¹s⁻¹ and (0.81±0.08) s⁻¹, respectively. researchgate.net While not specific to this compound, these values illustrate the type of energetic and kinetic data that characterizes the interaction of this class of compounds. Further detailed kinetic investigations are needed to fully quantify the activation parameters for this compound's specific interactions with various nucleic acid sequences and structures.

Mechanistic Elucidation of Coralyne Chloride S Biological Activities

Modulation of Topoisomerase Enzymes by Coralyne Chloride

DNA topoisomerases are vital nuclear enzymes that manage the topological state of DNA, making them critical targets in cancer chemotherapy. nih.gov this compound has been identified as a potent poison of DNA topoisomerase I and, to a lesser extent, topoisomerase II. nih.gov Its mechanism of action involves the trapping of the enzyme-DNA complex, leading to cytotoxic DNA lesions.

This compound chloride functions as a topoisomerase I (topo I) poison, a class of inhibitors that stabilize the transient covalent complex formed between the enzyme and DNA. rsc.orgnih.gov This intermediate, known as the cleavable complex, is a natural part of the topo I catalytic cycle, where the enzyme nicks one strand of the DNA to relieve supercoiling. By stabilizing this complex, this compound prevents the subsequent religation of the DNA strand. This mode of action is mechanistically analogous to that of the well-known topo I poison, camptothecin (B557342). nih.gov

Studies have demonstrated that this compound and its derivatives are potent inducers of these topo I-DNA cleavable complexes. rsc.org The stabilization of this complex is reversible and sensitive to conditions such as increased salt concentration or temperature, further highlighting the similarity to camptothecin's mechanism. nih.gov At higher concentrations, this compound can also inhibit the formation of the initial topo I-DNA covalent binary complex altogether. nih.gov This dual activity underscores its potent inhibitory effect on the enzyme's function. Cellular studies have confirmed that DNA topo I is the primary cytotoxic target of this compound, as yeast cells engineered to express human DNA topo I show specific sensitivity to the compound. rsc.org

The stabilization of the topo I-DNA cleavable complex by this compound chloride effectively converts the enzyme into a DNA-damaging agent. The trapped complex becomes a lesion that can lead to the formation of permanent, lethal DNA strand breaks, particularly when it collides with advancing replication forks during DNA synthesis.

Research into the sequence specificity of this process reveals that this compound induces DNA cleavage at distinct sites. When compared with camptothecin using a 471-bp DNA duplex, both compounds were found to share several common cleavage sites. nih.gov However, this compound and its analogue, 5,6-dihydrothis compound, also induced cleavage at a sequence not targeted by camptothecin, while camptothecin had its own unique cleavage sites. nih.gov This indicates that while the general mechanism is similar, the molecular interactions governing sequence recognition differ between these poisons.

Below is a data table summarizing the comparative DNA cleavage sequence specificity observed between this compound and Camptothecin.

| Compound | Shared Cleavage Sites with Camptothecin | Unique Cleavage Site(s) |

| This compound Chloride | Yes (Four common sites identified) | 5′-TCTC↓GTAA-3′ |

| Camptothecin | Yes (Four common sites identified) | Two unique cleavage bands observed |

This table is based on findings from studies on a 471-bp DNA duplex substrate. nih.gov

Inhibition of Telomerase Activity by this compound Chloride

Telomerase is a ribonucleoprotein enzyme essential for maintaining the length of telomeres, the protective caps (B75204) at the ends of chromosomes. nih.gov It is composed of a catalytic protein subunit (hTERT) and an RNA component (hTR). nih.gov Due to its high activity in the vast majority of cancer cells, telomerase is an attractive target for anticancer therapies.

One of the key strategies for inhibiting telomerase is the stabilization of G-quadruplex structures. nih.govresearchgate.net The G-rich overhang at the 3' end of telomeric DNA can fold into these four-stranded secondary structures. The formation of a G-quadruplex effectively sequesters the 3' end of the DNA, preventing the telomerase enzyme from accessing its substrate and adding telomeric repeats. researchgate.net

This compound has been shown to be capable of inducing and stabilizing these G-quadruplex structures. nih.gov This ability positions it as a potential telomerase inhibitor that acts by locking the telomere into a conformation that the enzyme cannot extend. nih.gov By stabilizing the G-quadruplex, this compound interferes with a fundamental process required for unlimited cell proliferation in cancer.

The proper assembly and function of the telomerase ribonucleoprotein, comprising the catalytic hTERT subunit and the hTR RNA template, are critical for its activity. nih.govnih.gov While this compound's role in stabilizing the G-quadruplex substrate is documented, its direct effects on the structural integrity or assembly of the hTERT/hTR complex itself are not as well-elucidated in the available scientific literature. The interaction between hTERT and hTR is a complex process, and disruption of this assembly is a viable, though distinct, mechanism for telomerase inhibition. nih.gov Further research is needed to determine if this compound chloride directly perturbs the formation or catalytic function of the assembled telomerase enzyme.

Other Investigated Biomolecular Target Interactions

DNA Intercalation: this compound binds strongly to duplex DNA primarily through a mechanism of intercalation, where the planar molecule inserts itself between the base pairs of the DNA double helix. nih.gov Spectroscopic and viscometric studies have confirmed this binding mode, which shows a preference for guanine-cytosine (GC) rich sequences. nih.govnih.gov This interaction contributes to the thermal stabilization of the DNA duplex against strand separation. nih.gov

Interaction with RNA: The interaction of this compound with RNA has been investigated to a lesser extent than its DNA binding. However, studies have shown that it can induce the formation of a triple helix structure in poly(rA)•poly(rU), a synthetic RNA duplex. nih.gov

Topoisomerase II Poisoning: While its primary target is topoisomerase I, this compound and its derivatives have been shown to possess marginal poisoning activity against DNA topoisomerase II. rsc.org Certain analogues of this compound, however, exhibit more potent activity as dual topoisomerase I and II poisons. nih.gov

Protein Binding: this compound has been observed to bind to the protein hemoglobin. rsc.org These studies indicate that the alkaloid binds with high affinity via a static quenching mechanism, causing conformational changes in the protein's secondary structure. rsc.org

Photosensitization: When combined with UVA light, this compound acts as a potent photosensitizer, inducing robust apoptosis in human skin cancer cells. This effect is mediated through dual signaling pathways involving ATR-p38 MAPK and JAK2-STAT1, which converge on BAX activation, a key protein in the mitochondrial apoptosis pathway. nih.gov

Protein Interaction Research (e.g., non-nucleic acid binding proteins)

While this compound chloride is widely recognized for its interaction with nucleic acids, research has also illuminated its binding activities with various non-nucleic acid protein targets. nih.gov These interactions are crucial for understanding the broader pharmacological profile of the compound. Studies have demonstrated that this compound can act as an inhibitor for several enzymes, including topoisomerase I, monoamine oxidase (MAO), and acetylcholinesterase (AChE). nih.govcriver.comnih.gov

One significant area of research has been the interaction of this compound and its analogs with monoamine oxidases (MAO-A and MAO-B), which are important enzymes in the metabolism of neurotransmitters. criver.com The inhibition of these enzymes is a strategy for treating neurological disorders. criver.com For instance, certain analogs of this compound have shown time-dependent, irreversible inhibition of both MAO-A and MAO-B. nih.gov The nature of this inhibition can be competitive or mixed, depending on the specific analog and the MAO isoform. nih.gov

This compound has also been identified as a potent poison of topoisomerase I, an enzyme critical for DNA replication and transcription. nih.govmedchemexpress.com It stabilizes the covalent complex between the enzyme and DNA, leading to DNA cleavage. nih.gov This mechanism is shared with other well-known anticancer agents. nih.gov

Furthermore, this compound has been investigated for its potential to interact with proteins implicated in neurodegenerative diseases, such as the amyloid-beta peptide associated with Alzheimer's disease. nih.gov The ability of small molecules to modulate the aggregation of amyloid-beta is a key area of therapeutic research. nih.govrsc.org

The inhibitory activity of this compound extends to cholinesterases as well. Some alkaloids structurally related to this compound have demonstrated dose-dependent inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). researchgate.net

| Protein Target | Type of Interaction | Observed Effect | Significance |

|---|---|---|---|

| Topoisomerase I | Inhibition (Poison) | Stabilization of DNA-enzyme complex, induction of DNA cleavage. nih.govmedchemexpress.com | Anticancer Activity |

| Monoamine Oxidase (MAO-A & MAO-B) | Inhibition | Time-dependent, irreversible inhibition observed with analogs. nih.govnih.gov | Potential for Neurological Applications. criver.com |

| Acetylcholinesterase (AChE) | Inhibition | Inhibitory activity demonstrated by related alkaloids. nih.govresearchgate.net | Potential therapeutic for Alzheimer's disease. mdpi.com |

| Butyrylcholinesterase (BuChE) | Inhibition | Dose-dependent inhibition by related compounds. researchgate.net | Relevant to Alzheimer's disease pathology. mdpi.com |

| Amyloid-Beta Peptide | Interaction/Modulation | Potential to interfere with peptide aggregation. nih.govnih.gov | Therapeutic strategy for Alzheimer's disease. |

Receptor-Ligand Interaction Studies

The study of how this compound chloride interacts with cellular receptors is essential for understanding its mechanism of action and potential therapeutic applications. As a ligand, this compound has the potential to bind to various receptors, initiating or inhibiting cellular signaling pathways. This is a common mechanism for many therapeutic agents, including those used in cancer therapy and neurology. wikipedia.orgnih.gov

Research into the receptor-ligand interactions of this compound is less extensive than the research on its DNA and protein binding. However, the known interactions with enzymes such as monoamine oxidases, which are themselves targets of numerous drugs, suggest a potential for broader receptor interactions. criver.com The modulation of receptor activity is a cornerstone of modern pharmacology, with compounds often designed to be highly specific for a particular receptor subtype to maximize therapeutic effect and minimize side effects.

The structural characteristics of this compound, being a planar, aromatic cation, are conducive to binding within the active sites of enzymes and the ligand-binding domains of receptors. These interactions are often stabilized by a combination of electrostatic forces, hydrogen bonding, and hydrophobic interactions.

Further research is needed to fully characterize the receptor binding profile of this compound chloride. Techniques such as radioligand binding assays, surface plasmon resonance, and computational docking studies could provide valuable insights into its receptor specificity and affinity. Identifying the specific receptors that this compound interacts with will be a critical step in elucidating its full range of biological activities and potential therapeutic uses.

| Potential Receptor Class | Rationale for Investigation | Potential Therapeutic Implications |

|---|---|---|

| Neurotransmitter Receptors (e.g., Serotonin (B10506), Dopamine) | Based on its known inhibition of MAO, which metabolizes these neurotransmitters. criver.com | Treatment of depression, anxiety, and other mood disorders. |

| Adrenergic Receptors | Structural similarities to other alkaloids known to interact with these receptors. | Cardiovascular and neurological applications. |

| Growth Factor Receptors | Many anticancer agents target these receptors to inhibit tumor growth and proliferation. | Oncology, targeted cancer therapies. |

| Nuclear Receptors | As a molecule that interacts with DNA, it may also influence the function of these transcription factors. | Modulation of gene expression in various diseases. |

Advanced Spectroscopic and Biophysical Characterization of Coralyne Chloride Interactions

Spectrophotometric Approaches

Spectrophotometric methods are fundamental in characterizing the binding of ligands like coralyne chloride to macromolecules. These techniques rely on changes in the absorption of light upon interaction.

UV-Visible absorption spectroscopy is a powerful tool for studying the binding of this compound chloride to DNA. The electronic absorption spectrum of this compound chloride exhibits characteristic changes upon interaction with DNA, which can be used to determine binding parameters. In its free form, this compound displays a strong absorption in the UV region (below 340 nm) and two distinct maxima in the visible region at approximately 405 and 420 nm. aip.org

Upon the addition of DNA, significant changes in the absorption spectrum of this compound are observed, typically a bathochromic shift (a shift to longer wavelengths) and a hypochromic effect (a decrease in molar absorptivity). nih.gov These spectral changes are indicative of the intercalation of the this compound molecule between the base pairs of the DNA. researchgate.netnih.gov The interaction perturbs the electronic states of the this compound molecule, leading to the observed shifts and changes in absorbance intensity.

The magnitude of these spectral changes can be used to quantify the binding affinity. By titrating a solution of this compound chloride with increasing concentrations of DNA and monitoring the changes in absorbance, a binding isotherm can be constructed. From this, the intrinsic binding constant (Kb) can be calculated. Studies have reported binding constants for this compound with various DNA structures in the range of 105 to 106 M-1, indicating a strong interaction. aip.orgnih.gov For instance, the binding constant of this compound with duplex DNA has been determined to be in the range of (0.38-9.8) x 105 M-1, with a noted specificity for GC-rich sequences. nih.gov Furthermore, its binding to triplex DNA structures is even stronger, with apparent binding constants of 4.0 x 106 M-1 for parallel CGC+ triplex and 6.0 x 106 M-1 for antiparallel CGG triplex. aip.org

| DNA Structure | Binding Constant (Kb) in M-1 | Reference |

|---|---|---|

| Duplex DNA (GC-rich) | up to 9.8 x 105 | nih.gov |

| Target Duplex | 1.2 x 106 | aip.org |

| Parallel CGC+ Triplex | 4.0 x 106 | aip.org |

| Antiparallel CGG Triplex | 6.0 x 106 | aip.org |

| Pure TAT Triplex | 6.5 x 106 | aip.org |

Thermal denaturation studies, or melting experiments, are used to assess the stabilization of DNA structures upon ligand binding. The melting temperature (Tm) is the temperature at which half of the double-stranded DNA has dissociated into single strands. jackwestin.com This process can be monitored by observing the increase in UV absorbance at 260 nm, a phenomenon known as the hyperchromic effect. aip.org

The binding of this compound chloride to DNA leads to a significant increase in the Tm of the DNA, indicating that the ligand stabilizes the DNA structure against thermal denaturation. nih.govnih.gov This stabilization is a hallmark of intercalating agents, which insert themselves between the base pairs, thereby strengthening the DNA duplex. The extent of the Tm increase (ΔTm) is dependent on the concentration of this compound and the specific DNA sequence. For example, some this compound derivatives have been shown to induce a significant and selective stabilization of quadruplex DNA, with a ΔTm of up to 32.9 °C. rsc.org

| Compound | DNA Structure | ΔTm (°C) | Reference |

|---|---|---|---|

| This compound Derivatives (4b-d) | Quadruplex DNA | 31.6 - 32.9 | rsc.org |

Luminescence-Based Techniques

Luminescence-based techniques are highly sensitive methods for probing the interactions between fluorescent molecules like this compound chloride and biological macromolecules.

Free this compound chloride exhibits intense fluorescence. However, upon binding to DNA, this fluorescence is significantly quenched. nih.govnih.gov This quenching can be attributed to processes such as electron transfer between the excited this compound molecule and the DNA bases, particularly guanine. aip.org The extent of fluorescence quenching is dependent on the DNA sequence, with a more pronounced effect observed with GC-rich DNA. nih.gov

The quenching of this compound's fluorescence can be analyzed using the Stern-Volmer equation to determine the quenching constant, which provides further insight into the accessibility of the fluorophore to the quencher (in this case, the DNA bases). nih.gov In addition to quenching, slight shifts in the fluorescence emission maximum can also be observed upon binding, reflecting the change in the microenvironment of the this compound molecule as it intercalates into the DNA. rsc.org For instance, a dimethylamino-substituted derivative of this compound shows a new, strongly red-shifted emission band at 695 nm upon addition of DNA. rsc.org

Fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state. This parameter is sensitive to the molecular environment and can provide valuable information about binding interactions. Time-resolved fluorescence spectroscopy has been employed to measure the fluorescence lifetime of this compound chloride in its free and DNA-bound states. aip.org

Free this compound monomer exhibits a single-exponential fluorescence decay with a lifetime of approximately 10.0 ns. aip.org Upon binding to DNA, the fluorescence decay becomes more complex, often requiring a multi-exponential fit. This complexity suggests the existence of multiple binding modes or conformations of the this compound-DNA complex. aip.org For example, a short lifetime component (around 9.5 ns) has been assigned to the monomeric this compound intercalated within the DNA, while a longer lifetime component (around 31 ns) has been attributed to aggregated this compound stacking along the phosphate (B84403) backbone. aip.org

| State of this compound | Fluorescence Lifetime (ns) | Proposed Binding Mode | Reference |

|---|---|---|---|

| Free Monomer | 10.0 ± 0.2 | - | aip.org |

| Bound to Triplex DNA | 9.5 | Monomeric intercalation | aip.org |

| 31 | Aggregate stacking | aip.org |

Förster Resonance Energy Transfer (FRET) is a distance-dependent interaction between two dye molecules in which excitation is transferred from a donor molecule to an acceptor molecule without emission of a photon. While FRET is a powerful tool for studying molecular interactions, its application in the context of this compound's intrinsic fluorescence quenching by DNA has been considered. However, for FRET to occur, there must be a significant overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor. In the case of this compound and DNA bases, the lack of such spectral overlap suggests that FRET is not the primary mechanism responsible for the observed fluorescence quenching. aip.org The quenching is more likely due to photoinduced electron transfer. aip.org

Despite this, FRET-based assays could be designed to study the interactions of this compound chloride. For example, a DNA molecule could be labeled with a suitable FRET pair (a donor and an acceptor fluorophore). The binding of this compound could then be monitored by its effect on the FRET efficiency, either by causing a conformational change in the DNA that alters the distance between the donor and acceptor, or by directly interacting with one of the fluorophores.

Chiroptical Spectroscopy

Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with polarized light, is a powerful tool for studying the structure of biomolecules like DNA and their complexes with ligands.

Circular Dichroism (CD) spectroscopy is highly sensitive to the secondary structure of nucleic acids. The canonical B-form DNA, for instance, displays a characteristic CD spectrum with a positive band around 275 nm and a negative band near 245 nm. Alterations in these bands upon the addition of a ligand provide significant insights into conformational changes.

The interaction of this compound chloride with DNA results in a distinct perturbation of the DNA's native conformation. libretexts.org Studies have shown that the binding of this compound to duplex DNA leads to significant changes in the intrinsic CD spectrum, indicating a disruption of the typical B-form structure. libretexts.org Furthermore, this compound has been observed to promote the formation of more complex DNA structures. For example, in the presence of a mixture of (dA)•(dT) duplex and a single (dT) strand, this compound can facilitate the formation of a (dT)•(dA)•(dT) triplex. This structural transition is marked by the appearance of new, positive CD bands at approximately 340 nm and 440 nm. ox.ac.uk Heating samples containing this compound and appropriate DNA strands can promote this triplex formation. ox.ac.uk These spectral changes are indicative of a significant conformational rearrangement of the DNA backbone and base stacking upon this compound binding.

| Condition | Wavelength (nm) | Observed CD Signal Change | Interpretation |

| This compound + (dT)•(dA)•(dT) Triplex | ~340 | Appearance of positive band | Chiral ordering of this compound in the triplex |

| This compound + (dT)•(dA)•(dT) Triplex | ~440 | Appearance of positive band | Intercalation of this compound into the triplex structure |

| This compound + Duplex DNA | 245-280 | Perturbation of native DNA bands | Alteration of B-form DNA conformation |

This compound chloride itself is an achiral molecule and therefore does not produce a CD signal on its own. However, when it binds to a chiral macromolecule such as DNA, it can gain optical activity, resulting in an Induced Circular Dichroism (ICD) spectrum. This phenomenon occurs because the electronic transitions of the bound ligand are chirally perturbed by the asymmetric environment of the DNA.

The appearance of ICD signals provides definitive proof of the close association of the ligand with the chiral host. For this compound chloride, strong ICD signals are observed in its absorption region (around 300-450 nm) upon binding to DNA. libretexts.orgnih.gov Specifically, positive ICD bands have been reported at approximately 330 nm and 440 nm when this compound interacts with a DNA triplex. nih.gov The presence of these extrinsic bands suggests that the this compound molecule is held in a fixed, ordered orientation relative to the DNA helix, which is a characteristic feature of an intercalative binding mode. libretexts.org The intensity and shape of the ICD spectrum can provide information about the geometry and strength of the ligand's interaction with the nucleic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy can detect changes in the chemical environment of DNA protons upon ligand binding. Protons on the DNA bases and sugar rings that are close to the binding site of a ligand will experience a change in their resonance frequency, known as a chemical shift perturbation (CSP). By monitoring these CSPs, the binding site can be mapped. For an intercalator like this compound, significant upfield shifts would be expected for the imino and aromatic protons of the base pairs flanking the intercalation site due to the ring-current effects of the inserted aromatic system.

³¹P NMR is sensitive to the conformation of the DNA backbone. The chemical shift of each phosphorus atom in the phosphodiester backbone is dependent on the local geometry. Binding of a ligand, particularly an intercalator, can induce changes in the backbone torsion angles, leading to perturbations in the ³¹P chemical shifts. These changes can help identify the nucleotides involved in the interaction and characterize the extent of backbone deformation.

Illustrative Data Table: The following table exemplifies the type of data that would be obtained from ¹H NMR titration experiments to identify the binding site. Note: This is a representative example, as specific CSP data for this compound chloride is not available.

| DNA Proton | Free DNA δ (ppm) | DNA-Coralyne Complex δ (ppm) | Chemical Shift Perturbation (Δδ) |

| Adenine (B156593) H2 (A5) | 7.80 | 7.55 | -0.25 |

| Thymine H6 (T6) | 7.15 | 6.98 | -0.17 |

| Adenine H8 (A7) | 8.10 | 8.08 | -0.02 |

| Imino H (G4-N1H) | 12.85 | 13.20 | +0.35 |

DOSY is an NMR technique that separates the signals of different molecules in a mixture based on their translational diffusion coefficients (D). Larger molecules diffuse more slowly in solution than smaller molecules. When a small molecule like this compound chloride binds to a large macromolecule like DNA, the resulting complex will have a much slower diffusion rate than free this compound.

In a DOSY experiment, all proton signals from molecules that are part of the same entity (e.g., the DNA-Coralyne complex) will share the same diffusion coefficient. By measuring the diffusion coefficients of free this compound, free DNA, and the mixture, one can unequivocally confirm the formation of a stable complex. The observation of this compound's proton signals aligning with the diffusion coefficient of the DNA provides direct evidence of binding.

Illustrative Data Table: This table shows a typical set of results from a DOSY experiment confirming complex formation. Note: This is a representative example.

| Species | Molecular Weight (Approx. Da) | Diffusion Coefficient (D) (x 10⁻¹⁰ m²/s) |

| Free this compound chloride | 390 | 3.5 |

| Free DNA Oligonucleotide (12-mer) | 7,400 | 1.1 |

| DNA-Coralyne Complex | 7,790 | 1.0 |

NOESY is a 2D NMR experiment that detects protons that are close in space (typically < 5 Å), regardless of whether they are connected through chemical bonds. This is achieved by measuring the nuclear Overhauser effect (NOE), which is the transfer of nuclear spin polarization between spatially adjacent nuclei.

For a DNA-ligand complex, NOESY is invaluable for determining the precise binding orientation. The observation of intermolecular NOE cross-peaks between protons on the ligand and protons on the DNA provides direct proof of their proximity. For an intercalated this compound molecule, NOEs would be expected between the aromatic protons of this compound and the imino, aromatic, and sugar protons of the DNA bases at the intercalation site. The pattern and intensity of these NOEs can be used to build a high-resolution 3D model of the complex. However, attempts to determine a detailed structure of this compound-DNA complexes by NMR have reportedly been unsuccessful, suggesting that obtaining a clear set of NOE restraints is challenging. nih.gov

Illustrative Data Table: This table provides an example of intermolecular NOEs that would define the geometry of an intercalated ligand. Note: This is a representative example.

| This compound Proton | DNA Proton | Distance Constraint (Å) |

| H-1 | Adenine H2 (A5) | < 4.0 |

| H-4 | Thymine CH₃ (T6) | < 3.5 |

| OCH₃-2 | Deoxyribose H1' (A5) | < 4.5 |

| OCH₃-3 | Deoxyribose H2'' (T6) | < 5.0 |

Chemical Shift Analysis and Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of molecules and studying their interactions at an atomic level. In the context of this compound chloride, ¹H NMR is particularly useful for observing the chemical environment of its protons. The chemical shift (δ), measured in parts per million (ppm), of each proton is highly sensitive to its local electronic environment. When this compound chloride interacts with a macromolecule like DNA, changes in the chemical shifts of both the ligand and the DNA protons can provide detailed insights into the binding mode and the specific atoms involved in the interaction.